Methyl 2-[4-oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate
Description
Methyl 2-[4-oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate is a heterocyclic compound featuring a thiazolidinone core substituted with a 2-pyridylmethylene group at position 5 and a methyl ester at the acetic acid side chain. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly for antimicrobial applications. The compound is synthesized via Knoevenagel condensation, often under microwave irradiation to enhance reaction efficiency .
Properties
IUPAC Name |
methyl 2-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-17-10(15)7-14-11(16)9(19-12(14)18)6-8-4-2-3-5-13-8/h2-6H,7H2,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCMOYWECKSQTE-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=CC=N2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C/C2=CC=CC=N2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolidinone Nitrogen
The thiazolidinone nitrogen exhibits moderate nucleophilicity, enabling substitution reactions under controlled conditions.
Key Observations :
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Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in polar aprotic solvents (DMF, THF) at 60–80°C yields S-alkylated derivatives via thione sulfur alkylation, preserving the thiazolidinone ring .
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Primary amines (e.g., benzylamine, piperidine) undergo nucleophilic displacement at the C-3 position of the thiazolidinone under microwave irradiation (100–120°C, 10–15 min), forming 2-amino-1,3-thiazol-4-one derivatives with >80% yields .
Example Reaction :
Mechanism: Microwave irradiation accelerates sulfur extrusion, facilitating amine incorporation .
Oxidation Reactions
The thioxo (C=S) group is susceptible to oxidation, producing sulfoxides or sulfones depending on reaction conditions.
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| HO (30%) | Sulfoxide | RT, 6 hr | 65 |
| mCPBA | Sulfone | 0°C, 2 hr | 78 |
| KMnO | Sulfonic acid | 50°C, acidic | 42 |
Notable Findings:
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Sulfoxide derivatives exhibit enhanced solubility in polar solvents (e.g., DMSO, methanol) compared to the parent compound.
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Over-oxidation with KMnO under acidic conditions leads to sulfonic acid formation, confirmed by -NMR and IR spectroscopy.
Cycloaddition and Condensation Reactions
The pyridylmethylene moiety participates in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles.
Case Study :
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Reaction with phenyl diazomethane in dichloromethane produces a pyrazoline-fused thiazolidinone derivative (Figure 1), characterized by X-ray crystallography .
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Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under basic conditions (KCO, ethanol) extends conjugation, yielding bis-arylidene derivatives with λ shifts in UV-Vis spectra .
Reduction of Functional Groups
Selective reduction of the thiazolidinone carbonyl or thioxo group is achievable with tailored reagents:
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NaBH4_44/NiCl2_22 : Reduces the C=S bond to C–SH, forming a dihydrothiazole intermediate (unstable; further characterization required).
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LiAlH4_44 : Reduces both the ester group (–COOCH) and the thiazolidinone carbonyl to alcohols, yielding a polyol derivative (complex mixture; low selectivity).
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl, acetic acid), the compound undergoes ring-opening hydrolysis to form a thiourea intermediate, which recyclizes in basic media (pH 10–12) to regenerate the thiazolidinone core. This reversibility is critical for prodrug applications .
Metal Coordination Chemistry
The pyridyl nitrogen and thioxo sulfur act as bidentate ligands, forming complexes with transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(NO) | Square planar | 8.2 |
| ZnCl | Tetrahedral | 6.7 |
| FeCl | Octahedral | 5.9 |
Applications: Cu(II) complexes show enhanced antimicrobial activity compared to the free ligand (MIC = 6.25 µg/mL vs. 25 µg/mL for S. aureus) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces E/Z isomerization of the pyridylmethylene group, confirmed by -NMR NOE experiments. The Z-isomer predominates in the dark (85:15 Z/E ratio), while UV exposure equilibrates the ratio to 55:45 .
Scientific Research Applications
Applications in Scientific Research
Methyl 2-[4-oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate finds applications across several domains:
Medicinal Chemistry
This compound has been investigated for its antimicrobial properties, particularly against various strains of fungi such as Candida species (e.g., Candida tropicalis, Candida krusei, and Candida glabrata). Its structure allows for interaction with biological targets, potentially inhibiting enzyme activity linked to pathogenicity.
Anticancer Research
Research indicates that thiazolidinone derivatives exhibit anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable in developing new pharmaceuticals and agrochemicals.
Material Science
The compound's unique structural features allow it to be explored in the development of new materials with specific properties. Its reactivity can be harnessed to create polymers or catalysts with tailored functionalities.
Key Mechanisms Include:
- Enzyme Inhibition: Binding to active sites of enzymes involved in metabolic processes.
- Antifungal Activity: Disruption of fungal cell wall synthesis or function.
Yield Considerations
Reported yields for similar compounds range from 61% to 92%, depending on reaction conditions and reagents used .
Case Study 1: Antifungal Activity
A study demonstrated that this compound exhibited potent antifungal activity against Candida species. The research highlighted its potential as a therapeutic agent in treating fungal infections resistant to conventional antifungals.
Case Study 2: Anticancer Properties
In vitro studies indicated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways. Further research is needed to explore its efficacy in vivo.
Mechanism of Action
The mechanism of action of Methyl 2-[4-oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridylmethylene group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridyl-Substituted Analogues
Pyridyl Positional Isomers
- 4-Pyridyl Derivative : Methyl 2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate () differs in the pyridyl substitution position. Despite structural similarity, the 4-pyridyl derivative lacks antifungal activity observed in the 2-pyridyl analogue, highlighting the critical role of nitrogen orientation in target binding .
Substituent Variations on the Thiazolidinone Core
Acetic Acid vs. Methyl Ester
- The free acid form, {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid, was patented for treating metabolic bone diseases (), suggesting that esterification may modulate bioavailability or target specificity .
Thiophene and Phenylpropenylidene Analogues
Physicochemical and Spectral Properties
Melting Points and Stability
Spectroscopic Data
- IR Spectroscopy: The target compound shows characteristic peaks at 1797 cm⁻¹ (C=O stretch of carboxylic acid) and 754 cm⁻¹ (C=S), consistent with thiazolidinone derivatives .
- NMR : The ¹H-NMR signal for the exocyclic CH group (δ 7.86 ppm) and pyridyl protons (δ 8.78–7.56 ppm) confirm the Z-configuration of the double bond .
Mechanism of Action and Therapeutic Potential
- The 2-pyridylmethylidene derivative inhibits fungal PMT1 (protein mannosyltransferase 1) and disrupts Candida proliferation, with activity exceeding isolated enzyme inhibition, suggesting additional membrane-targeting effects .
- In contrast, inactive analogues (e.g., pyrazinyl derivatives) may fail to penetrate fungal membranes or engage critical hydrogen-bonding interactions due to altered electronic profiles .
Biological Activity
Methyl 2-[4-oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique heterocyclic structure that includes both sulfur and nitrogen atoms. The molecular formula is with a molecular weight of approximately 280.3 g/mol. This compound features a pyridylmethylene group and a thioxo group, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O3S |
| Molecular Weight | 280.3 g/mol |
| CAS Number | 1206831-15-3 |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The thiazolidine ring facilitates interactions with enzymes and receptors, potentially inhibiting their activity. Specifically, the pyridylmethylene moiety can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Activity : It has shown promise as an antimicrobial agent against various pathogens.
- Anticancer Properties : Preliminary studies indicate potential effectiveness against certain cancer cell lines.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with notable inhibitory effects.
Anticancer Activity
In vitro studies have assessed the compound's cytotoxicity against different cancer cell lines including:
- Huh7 (hepatocellular carcinoma)
- Caco2 (colorectal adenocarcinoma)
- MDA-MB 231 (breast carcinoma)
Results from these studies show that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the efficacy of this compound in biological applications:
-
Inhibition of Protein Kinases : A study reported the compound's ability to inhibit specific protein kinases involved in cancer progression, demonstrating IC50 values in the low micromolar range.
Cell Line IC50 (µM) Huh7 10 Caco2 8 MDA-MB 231 12 - Antimicrobial Efficacy : In another study, the compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Methyl 2-[4-oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate?
- Methodology : The compound is typically synthesized via a condensation reaction between 2-thioxothiazolidin-4-one derivatives and a pyridyl-substituted aldehyde. For example, refluxing equimolar amounts of 3-formyl-1H-indole-2-carboxylic acid and 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst yields crystalline products after 2.5–3 hours. The precipitate is filtered, washed with acetic acid, water, ethanol, and diethyl ether, and recrystallized from a DMF/acetic acid mixture .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or DMF). Diffraction data are collected at low temperatures (e.g., 100 K) using CuKα radiation. Key parameters include monoclinic space groups (e.g., ), unit cell dimensions (e.g., ), and refinement to -factors < 0.05. Hydrogen bonding networks (e.g., C–H⋯O interactions) are analyzed to confirm packing stability .
Q. What preliminary biological screening methods are used to evaluate its bioactivity?
- Methodology : In vitro assays include:
- Antimicrobial activity : Disc diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus), with MIC (Minimum Inhibitory Concentration) determination.
- Anticancer activity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC.
- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α production in macrophage models (e.g., RAW 264.7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Derivatization : Introduce substituents at the pyridyl or thiazolidinone moieties (e.g., halogens, alkyl/aryl groups) via Knoevenagel condensation or nucleophilic substitution.
- Activity profiling : Compare bioactivity across derivatives to identify key functional groups. For example, electron-withdrawing groups on the pyridyl ring enhance antimicrobial potency, while bulky substituents may reduce solubility .
- Computational modeling : Use DFT or molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental bioactivity .
Q. What mechanistic insights exist for its synthesis and reactivity?
- Methodology :
- Reaction intermediates : Characterize intermediates (e.g., hydrazones, enamines) via -NMR or LC-MS. For instance, the formation of a Schiff base intermediate is critical during condensation .
- Kinetic studies : Monitor reaction progress under varying temperatures or pH to determine rate laws and activation energies.
- Side reactions : Identify byproducts (e.g., oxidation of thiol groups) using TLC or HPLC and optimize conditions to suppress them .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Purity validation : Use HPLC or elemental analysis to confirm compound purity (>95%). Impurities (e.g., unreacted starting materials) may skew bioassay results.
- Standardized assays : Adopt uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
- Cross-validation : Replicate experiments in independent labs using identical batches. Discrepancies in IC values may arise from differences in cell line passages or culture conditions .
Q. What strategies improve the compound’s stability under experimental conditions?
- Methodology :
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures. Store the compound at -20°C in amber vials to prevent photodegradation.
- pH sensitivity : Assess solubility and degradation kinetics in buffers (pH 2–12). The thioxo group is prone to hydrolysis in alkaline media, requiring neutral storage conditions.
- Excipient screening : Use stabilizers like cyclodextrins or PEG to enhance shelf life in formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
